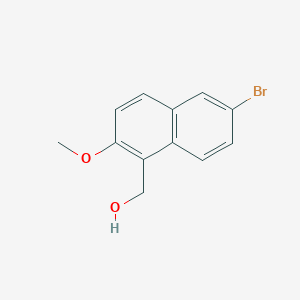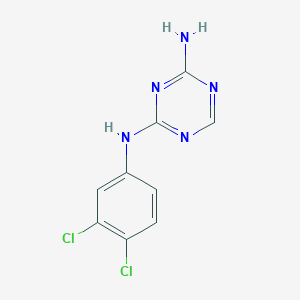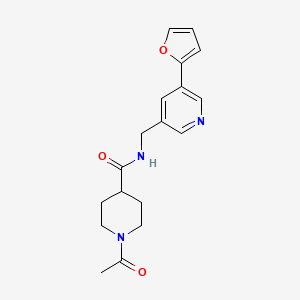
4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound characterized by its complex structure This compound features a benzamide core with a 4-bromo substituent, and an imidazole ring attached through a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can be achieved through a multi-step process involving:
Preparation of the imidazole derivative, typically starting from p-toluidine.
Introduction of the thioether linkage through nucleophilic substitution reactions.
Bromination of the aromatic ring.
Formation of the benzamide moiety via amide coupling reactions.
Industrial Production Methods
Industrial-scale synthesis might involve optimizing reaction conditions for higher yields and purity, including temperature control, choice of solvents, and catalysts. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The bromo substituent can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Reduced forms of the imidazole ring.
Substitution: Variously substituted benzamide derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is valuable in synthetic chemistry for exploring reaction mechanisms and developing new synthetic methods.
Biology
In biological studies, it may serve as a molecular probe to investigate enzyme interactions or as a scaffold for drug design.
Medicine
Industry
In industrial applications, it can be used in the synthesis of more complex molecules or materials with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level. For instance, the imidazole ring can bind to metal ions, influencing enzyme activity. The bromine and thioether groups may facilitate binding to specific biological targets, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-(2-(1H-imidazol-2-yl)ethyl)benzamide: Lacks the thioether and p-tolyl groups, potentially leading to different reactivity and biological activity.
N-(2-(5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide: Similar but lacks the bromine substituent, affecting its chemical properties and interactions.
Uniqueness
The combination of the bromo, thioether, and imidazole moieties in 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide makes it unique, providing distinctive chemical reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-13-2-4-14(5-3-13)17-12-22-19(23-17)25-11-10-21-18(24)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAMESACDLVEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2815178.png)

![(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2815182.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2815183.png)
![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)
![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)
![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2815187.png)

![4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B2815191.png)
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2815192.png)


![2,4-dimethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2815198.png)
![3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815199.png)
